[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride
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Overview
Description
[4-(Difluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanesulfonyl chloride is a synthetic organic compound characterized by its unique bicyclic structure and the presence of both difluoromethyl and methanesulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 2-oxabicyclo[2.1.1]hexane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This step often employs reagents such as difluoromethyl sulfonium salts or difluoromethyl halides under specific conditions to ensure selective incorporation.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation-reduction reactions, although these are less common due to the stability of the C-F bond.
Addition Reactions: The bicyclic structure can undergo addition reactions, particularly at the strained carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Hydroxylated Derivatives: Possible products from oxidation reactions.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the methanesulfonyl chloride group can facilitate covalent binding to target proteins.
Comparison with Similar Compounds
[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol: Similar bicyclic structure but with an azabicyclo core and a hydroxyl group instead of a methanesulfonyl chloride group.
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Similar structure but with a hydroxyl group instead of a methanesulfonyl chloride group.
Uniqueness: The presence of both the difluoromethyl and methanesulfonyl chloride groups in [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride makes it unique. The difluoromethyl group enhances its stability and binding properties, while the methanesulfonyl chloride group provides a reactive site for further functionalization.
Properties
CAS No. |
2639423-80-4 |
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Molecular Formula |
C7H9ClF2O3S |
Molecular Weight |
246.66 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClF2O3S/c8-14(11,12)4-7-1-6(2-7,3-13-7)5(9)10/h5H,1-4H2 |
InChI Key |
CAABBYAKGKBZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CS(=O)(=O)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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